molecular formula C22H20N4O3S B2976650 N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)naphthalene-2-sulfonamide CAS No. 946356-47-4

N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)naphthalene-2-sulfonamide

Cat. No. B2976650
CAS RN: 946356-47-4
M. Wt: 420.49
InChI Key: VNWACTGAXOEFBX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C22H20N4O3S . It contains a naphthalene ring and a pyrimidine ring. The molecules are connected by N–H…O and N–H…N hydrogen bonds between amine and amide, and amide and pyrimidine atoms .

Scientific Research Applications

PET Imaging Applications

Naphthalene-sulfonamides, including carbon-11 labeled variants, have been synthesized for potential use in positron emission tomography (PET) imaging, specifically targeting human CCR8. The synthesis method achieved radiochemical yields of 30-50%, with overall synthesis time of 20-25 minutes and specific activity of 74-111 GBq/μmol at the end of synthesis, indicating its potential for high-resolution imaging applications (Wang et al., 2008).

Fuel Cell Applications

Sulfonated naphthalene dianhydride-based polyimide copolymers have been studied for their potential in fuel cell applications. These copolymers demonstrated properties like water sorption, proton conductivity, and thermal stability, making them suitable for use in proton-exchange-membrane fuel cells (PEMFCs) (Einsla et al., 2005).

Anticancer Activity

1,4-Naphthoquinone derivatives, including those with a phenylaminosulfanyl moiety, have demonstrated potent cytotoxic activity against various human cancer cell lines, such as A549, HeLa, and MCF-7, showing potential as anticancer agents. Compounds induced apoptosis and arrested the cell cycle, suggesting a mechanism of action for their anticancer effects (Ravichandiran et al., 2019).

Antituberculosis and Anticancer Hybrid Compounds

Chalcone-sulfonamide hybrids have shown both anticancer and antituberculosis activity, with some compounds demonstrating cytotoxic effects against cancer cell lines and inhibitory effects against Mycobacterium tuberculosis. These hybrids represent a novel class of compounds with dual therapeutic potential (Castaño et al., 2019).

Fluorescence Sensing of Metal Ions

A naphthalene-based sulfonamide Schiff base was developed as a fluorescence turn-on probe for the selective detection of Al3+ ions in aqueous systems. This compound exhibited significant fluorescence enhancement in the presence of Al3+, with potential applications in environmental monitoring and intracellular imaging (Mondal et al., 2015).

properties

IUPAC Name

N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3S/c1-15-23-21(14-22(24-15)29-2)25-18-8-10-19(11-9-18)26-30(27,28)20-12-7-16-5-3-4-6-17(16)13-20/h3-14,26H,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNWACTGAXOEFBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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